molecular formula C17H11BrN2O2 B2553176 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926260-32-4

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2553176
CAS No.: 926260-32-4
M. Wt: 355.191
InChI Key: OMLWOMPGSDDIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H11BrN2O2 and its molecular weight is 355.191. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives related to 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has been extensively studied. For instance, the work by Ukrainets et al. (2013) on 4-Hydroxy-2-Quinolones showcases the synthesis and diuretic activity of bromo-substituted quinoline derivatives, highlighting the importance of bromination in modifying the biological activity of such compounds (Ukrainets, Golik, & Chernenok, 2013). This approach underscores the broader relevance of bromo-substituted quinolines in pharmaceutical research.

Biological Activities and Applications

Research into the biological activities of quinoline derivatives demonstrates their potential in the development of antimicrobial and antimalarial agents. Eweas et al. (2021) synthesized new 2-pyridylquinazoline derivatives with potential anti-tumor and anti-microbial activities, showcasing the versatility of quinoline derivatives in addressing various health challenges (Eweas, Abdallah, & Elbadawy, 2021). The study's findings suggest that structural modifications to the quinoline core can lead to significant biological properties, including selective antibacterial activities.

Photophysical Properties

The study of the acid-base properties of compounds based on styrylquinoline and hydroxynaphthalene carboxylic acid by Gavrishova et al. (2015) provides insight into the photophysical characteristics of these compounds (Gavrishova, Budyka, Potashova, & Karpov, 2015). Their work highlights the potential applications of quinoline derivatives in the development of materials with specific light-absorbing and emitting properties, relevant for optical and electronic applications.

Coordination Chemistry

The creation of metal complexes using quinoline derivatives as ligands demonstrates the compound's applicability in coordination chemistry. Research by Zhang et al. (2016) on metal complexes with quinoline carboxylic acid derivatives reveals their structural diversity and potential applications in materials science and catalysis (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The specific hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLWOMPGSDDIDN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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